Cas no 876891-30-4 (2-8-(cyclohexylamino)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-ylacetic acid)

2-8-(cyclohexylamino)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-ylacetic acid 化学的及び物理的性質
名前と識別子
-
- VU0508191-1
- F3064-0002
- SR-01000024946-1
- 2-(8-(cyclohexylamino)-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid
- SR-01000024946
- CCG-292679
- AKOS024479729
- 876891-30-4
- 2-[8-(cyclohexylamino)-1,3-dimethyl-2,6-dioxopurin-7-yl]acetic acid
- 8-(Cyclohexylamino)-1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purine-7-acetic acid
- 2-8-(cyclohexylamino)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-ylacetic acid
-
- インチ: 1S/C15H21N5O4/c1-18-12-11(13(23)19(2)15(18)24)20(8-10(21)22)14(17-12)16-9-6-4-3-5-7-9/h9H,3-8H2,1-2H3,(H,16,17)(H,21,22)
- ほほえんだ: N1(CC(O)=O)C2=C(N(C)C(=O)N(C)C2=O)N=C1NC1CCCCC1
計算された属性
- せいみつぶんしりょう: 335.15935417g/mol
- どういたいしつりょう: 335.15935417g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 24
- 回転可能化学結合数: 4
- 複雑さ: 536
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.4
- トポロジー分子極性表面積: 108Ų
じっけんとくせい
- 密度みつど: 1.54±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 591.7±60.0 °C(Predicted)
- 酸性度係数(pKa): 3.66±0.10(Predicted)
2-8-(cyclohexylamino)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-ylacetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3064-0002-3mg |
2-[8-(cyclohexylamino)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl]acetic acid |
876891-30-4 | 90%+ | 3mg |
$94.5 | 2023-04-28 | |
Life Chemicals | F3064-0002-5μmol |
2-[8-(cyclohexylamino)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl]acetic acid |
876891-30-4 | 90%+ | 5μl |
$94.5 | 2023-04-28 | |
Life Chemicals | F3064-0002-2μmol |
2-[8-(cyclohexylamino)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl]acetic acid |
876891-30-4 | 90%+ | 2μl |
$85.5 | 2023-04-28 | |
Life Chemicals | F3064-0002-1mg |
2-[8-(cyclohexylamino)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl]acetic acid |
876891-30-4 | 90%+ | 1mg |
$81.0 | 2023-04-28 | |
Life Chemicals | F3064-0002-2mg |
2-[8-(cyclohexylamino)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl]acetic acid |
876891-30-4 | 90%+ | 2mg |
$88.5 | 2023-04-28 | |
Life Chemicals | F3064-0002-4mg |
2-[8-(cyclohexylamino)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl]acetic acid |
876891-30-4 | 90%+ | 4mg |
$99.0 | 2023-04-28 | |
Life Chemicals | F3064-0002-5mg |
2-[8-(cyclohexylamino)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl]acetic acid |
876891-30-4 | 90%+ | 5mg |
$103.5 | 2023-04-28 |
2-8-(cyclohexylamino)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-ylacetic acid 関連文献
-
Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
-
Zhu Zhu,Qian-min Deng,Guo-qing Shi Anal. Methods, 2016,8, 564-569
-
Guang-Tong Chen,Min Yang,Bing-Bing Chen,Yan Song,Wei Zhang,Yan Zhang Food Funct., 2016,7, 4628-4636
-
Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137
-
Miao Sun,Jie Cai Biomater. Sci., 2020,8, 5020-5028
-
Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
-
S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
-
Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
-
Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
2-8-(cyclohexylamino)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-ylacetic acidに関する追加情報
Introduction to 2-8-(cyclohexylamino)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-ylacetic acid (CAS No. 876891-30-4)
2-8-(cyclohexylamino)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-ylacetic acid, identified by its Chemical Abstracts Service (CAS) number 876891-30-4, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This molecule belongs to the purine derivative class, a category well-known for its diverse biological activities and therapeutic potential. The structural features of this compound, including its cyclohexylamino substituent and the presence of multiple functional groups such as dimethyl, dioxo, and tetrahydro moieties, contribute to its unique chemical properties and biological interactions.
The synthesis and characterization of 2-8-(cyclohexylamino)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-ylacetic acid have been subjects of extensive research due to its potential applications in drug development. The compound's molecular framework suggests a high degree of versatility, making it a valuable candidate for further exploration in medicinal chemistry. Specifically, the purinergic system, which involves purine nucleotides and their derivatives as key signaling molecules, is a critical area where this compound may exert its effects.
Recent advancements in the field of purine-based pharmacophores have highlighted the importance of modifications at the 7-position of the purine ring. The presence of an acetic acid moiety in this compound not only influences its solubility and metabolic stability but also opens up possibilities for further derivatization. Such modifications can enhance binding affinity to target enzymes or receptors, thereby improving therapeutic efficacy. For instance, studies have shown that analogs with similar structural motifs exhibit inhibitory effects on various enzymes involved in metabolic pathways.
In the context of current research, 2-8-(cyclohexylamino)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-ylacetic acid has been investigated for its potential role in modulating inflammatory responses. Purine derivatives are known to interact with adenosine receptors (A1, A2A, A2B), which are widely implicated in regulating inflammation and immune function. The cyclohexylamino group in this compound may contribute to enhanced receptor binding or altered pharmacokinetic profiles compared to simpler purine analogs. Such interactions could make it a promising candidate for developing novel anti-inflammatory agents.
The chemical stability and bioavailability of this compound are also areas of active investigation. The dioxo group introduces rigidity to the molecular structure while the tetrahydro ring system enhances lipophilicity. These features are crucial for optimizing drug-like properties such as absorption, distribution, metabolism, excretion (ADME), and toxicity (ADMET). Computational modeling studies have been employed to predict how different conformations of this molecule might interact with biological targets. These simulations provide valuable insights into potential binding modes and can guide experimental design.
Moreover, the synthesis pathways for 2-8-(cyclohexylamino)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-ylacetic acid have been optimized to ensure high yield and purity. Multi-step organic transformations involving condensation reactions between urea derivatives and β-ketoesters are commonly employed. The use of chiral auxiliaries or asymmetric catalysis may be required to achieve enantiopure forms if stereochemical specificity is desired for biological activity. Advances in green chemistry principles have also encouraged researchers to explore solvent-free or catalytic methods that minimize waste and improve sustainability.
Evaluation of pharmacological activity has revealed that derivatives similar to 2-(cyclohexylamino)-1-methylthio]-6-thioxo-[5H]-pyrimidinazo[5',4':6]pyrido[9H]purin]-4-one (CAS No: 58948900) may exhibit kinase inhibition properties relevant to cancer therapy. While direct comparisons are limited due to structural differences between these compounds, 876891–30–4 shares key structural elements that suggest potential utility in targeting aberrant signaling pathways in tumor cells. Preclinical studies often involve testing such compounds in cell-based assays or animal models to assess their efficacy and safety profiles before human trials.
The role of computational biology in understanding molecular interactions cannot be overstated. High-resolution structures obtained from X-ray crystallography or cryogenic electron microscopy (CryoEM) have been used alongside molecular dynamics simulations to elucidate how this compound binds to proteins or nucleic acids. These structural insights are critical for designing next-generation analogs with improved pharmacological profiles. Additionally, machine learning models trained on large datasets of known drug-target interactions can predict new binding sites or mechanisms that warrant experimental validation.
The future directions for research on CAS No: 876891–30–4 include exploring its potential as a prodrug or a lead compound for structure-based drug design (SBDD). Prodrug strategies involve converting a less stable or poorly absorbed parent drug into an active form within the body, thereby improving therapeutic outcomes. SBDD leverages detailed knowledge of target structures to rationally design molecules with enhanced potency and selectivity. Given its complex architecture, this purine derivative offers exciting opportunities for both approaches.
In conclusion, CAS No: 876891–30–4 represents a fascinating example of how structural complexity can translate into functional diversity in pharmaceutical chemistry. Its unique combination of functional groups makes it a versatile scaffold for developing novel therapeutic agents, particularly those targeting inflammatory diseases or cancer-related pathways. As research continues, further insights into its mechanism(s) of action will undoubtedly emerge, paving the way for innovative treatments that address unmet medical needs.
876891-30-4 (2-8-(cyclohexylamino)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-ylacetic acid) 関連製品
- 179057-32-0(1-4-(4-Fluorophenoxy)phenylmethanamine)
- 1105241-52-8(N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide)
- 313515-68-3(4-fluoro-N-{4-4-(propan-2-yl)phenyl-1,3-thiazol-2-yl}benzamide)
- 92525-59-2(1,4-Dioxaspiro[4.5]dec-7-ene-8-carboxylic acid)
- 1404561-06-3(tert-butyl N-2-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenylcarbamate)
- 42528-66-5(1-(3-aminophenyl)-2-methylpropan-1-one hydrochloride)
- 1217683-71-0((S)-2-Amino-3-methyl-N-(4-methyl-benzyl)-butyramide)
- 2580180-04-5(4-amino-3-(trifluoromethyl)-2-oxabicyclo2.1.1hexane-1-carboxylic acid)
- 1374658-85-1(Azido-PEG1-t-butyl ester)
- 1803562-92-6(N-(tert-Butoxycarbonyl)-3-piperidin-1-ylalanine Hydrochloride)




